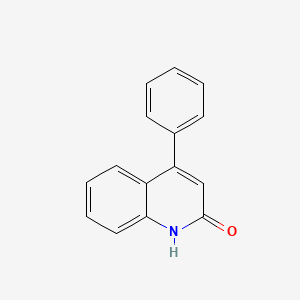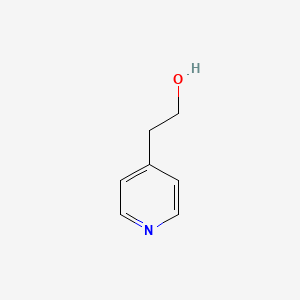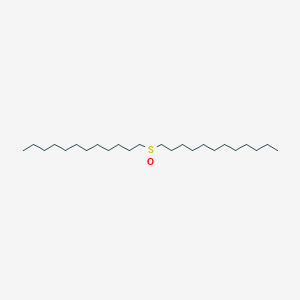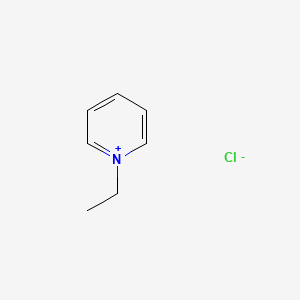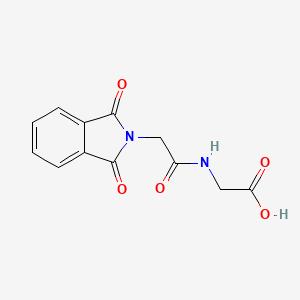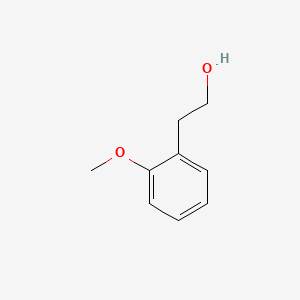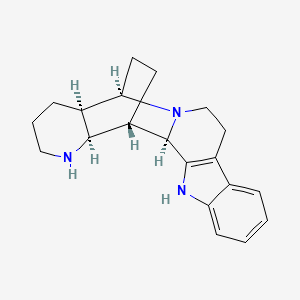![molecular formula C18H15ClN2O2 B1362717 2-Chloro-6-[4-[3-(dimethylamino)prop-2-enoyl]phenoxy]benzonitrile](/img/structure/B1362717.png)
2-Chloro-6-[4-[3-(dimethylamino)prop-2-enoyl]phenoxy]benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-6-[4-[3-(dimethylamino)prop-2-enoyl]phenoxy]benzonitrile is a complex organic compound with a unique structure that includes a chloro group, a dimethylamino group, and a benzenecarbonitrile moiety
准备方法
The synthesis of 2-Chloro-6-[4-[3-(dimethylamino)prop-2-enoyl]phenoxy]benzonitrile typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the following steps:
Formation of the acrylate intermediate: This step involves the reaction of a suitable acrylate precursor with dimethylamine under controlled conditions to form the dimethylamino acrylate intermediate.
Coupling with phenol derivative: The intermediate is then coupled with a phenol derivative in the presence of a base to form the phenoxy acrylate.
Introduction of the chloro group: The phenoxy acrylate is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Formation of the benzenecarbonitrile: Finally, the chloro-substituted phenoxy acrylate is reacted with a suitable nitrile source to form the desired benzenecarbonitrile compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of large-scale reactors and continuous flow processes.
化学反应分析
2-Chloro-6-[4-[3-(dimethylamino)prop-2-enoyl]phenoxy]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The chloro group in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
2-Chloro-6-[4-[3-(dimethylamino)prop-2-enoyl]phenoxy]benzonitrile has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials. It can also serve as a ligand in coordination chemistry.
Biology: In biological research, the compound may be used as a probe to study enzyme activity or as a precursor for the synthesis of biologically active molecules.
Industry: In industrial applications, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 2-Chloro-6-[4-[3-(dimethylamino)prop-2-enoyl]phenoxy]benzonitrile involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structure and functional groups. The exact molecular targets and pathways involved can vary based on the specific application and context of use.
相似化合物的比较
2-Chloro-6-[4-[3-(dimethylamino)prop-2-enoyl]phenoxy]benzonitrile can be compared with other similar compounds, such as:
2-Chloro-6-{4-[3-(dimethylamino)acryloyl]phenoxy}benzonitrile: This compound has a similar structure but lacks the carbonitrile group.
2-Chloro-6-{4-[3-(dimethylamino)acryloyl]phenoxy}benzamide: This compound has an amide group instead of the carbonitrile group.
2-Chloro-6-{4-[3-(dimethylamino)acryloyl]phenoxy}benzaldehyde: This compound has an aldehyde group instead of the carbonitrile group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
分子式 |
C18H15ClN2O2 |
|---|---|
分子量 |
326.8 g/mol |
IUPAC 名称 |
2-chloro-6-[4-[3-(dimethylamino)prop-2-enoyl]phenoxy]benzonitrile |
InChI |
InChI=1S/C18H15ClN2O2/c1-21(2)11-10-17(22)13-6-8-14(9-7-13)23-18-5-3-4-16(19)15(18)12-20/h3-11H,1-2H3 |
InChI 键 |
TTWCBSZHMSVJBI-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C=CC(=O)C1=CC=C(C=C1)OC2=C(C(=CC=C2)Cl)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



